

3-Hydroxy-3-methyl-2-hexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Hexanone, 3-hydroxy-3-methyl-

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Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-3-methyl-2-hexanone, a tertiary α -hydroxy ketone. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known chemical and physical properties. Furthermore, it details generalized synthesis methodologies and discusses the broader biological significance of the α -hydroxy ketone functional group, which is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 3-hydroxy-3-methyl-2-hexanone and related α -hydroxy ketones.

Chemical and Physical Properties

Quantitative data for 3-hydroxy-3-methyl-2-hexanone (CAS: 26028-56-8) is not extensively reported. The following table summarizes available data for the parent compound and its O-ethyloxime derivative to provide some context. Data for the closely related isomer, 3-hydroxy-5-methyl-2-hexanone, is also included for comparison.

Property	3-hydroxy-3-methyl-2-hexanone	3-hydroxy-3-methyl-2-hexanone O-ethyloxime	3-hydroxy-5-methyl-2-hexanone
CAS Number	26028-56-8	154874-74-5	163038-04-8
Molecular Formula	C ₇ H ₁₄ O ₂	C ₉ H ₁₉ NO ₂	C ₇ H ₁₄ O ₂
Molecular Weight	130.19 g/mol	173.25 g/mol [1]	130.185 g/mol
IUPAC Name	3-hydroxy-3-methylhexan-2-one	(2Z)-2-ethoxyimino-3-methylhexan-3-ol[1]	3-hydroxy-5-methylhexan-2-one
Synonyms	Methyl-propyl-acetyl-carbinol	2-Hexanone, 3-hydroxy-3-methyl-, O-ethyloxime[1]	2-Hexanone, 3-hydroxy-5-methyl-
XLogP3	Not Available	1.7[1]	0.98240
Boiling Point	Not Available	Not Available	172.2 °C
Density	Not Available	Not Available	0.933 g/cm ³
Flash Point	Not Available	Not Available	63.9 °C
Refractive Index	Not Available	Not Available	1.429

Synthesis of α -Hydroxy Ketones

While specific protocols for the synthesis of 3-hydroxy-3-methyl-2-hexanone are not detailed in the surveyed literature, several general methods for the asymmetric synthesis of α -hydroxy ketones are well-established. These methods are crucial for obtaining enantiomerically enriched compounds, which is often a prerequisite for pharmaceutical applications. Tertiary α -hydroxy ketones, in particular, are valuable synthetic intermediates.[2][3]

General Experimental Protocols

a) Oxidation of Ketones: One of the most common strategies involves the α -hydroxylation of a ketone. This can be achieved through the oxidation of an enolate or silyl enol ether.

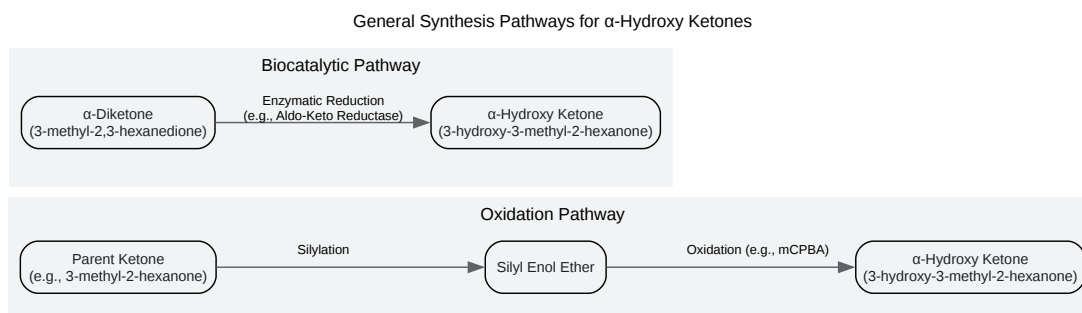
- Protocol: α -Hydroxylation of a Ketone via its Silyl Enol Ether

- Formation of the Silyl Enol Ether: The parent ketone, 3-methyl-2-hexanone, is reacted with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C).
 - Purification: The resulting silyl enol ether is purified, typically by distillation or chromatography.
 - Oxidation: The purified silyl enol ether is then oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or through an asymmetric epoxidation followed by hydrolysis.
 - Workup and Purification: The reaction is quenched, and the α -hydroxy ketone is extracted and purified using standard techniques like column chromatography.
- b) Biocatalytic Approaches: Enzymatic methods offer high enantioselectivity and are increasingly employed for the synthesis of chiral α -hydroxy ketones.
- Protocol: Lyase-Catalyzed Aldehyde Cross-Coupling
 - Reaction Setup: A suitable thiamine diphosphate-dependent lyase is incubated with the two aldehyde precursors in a buffered aqueous solution. For 3-hydroxy-3-methyl-2-hexanone, this could potentially involve the coupling of propanal and 2-oxobutane.
 - Incubation: The reaction mixture is incubated under controlled temperature and pH until the reaction reaches completion, monitored by techniques like HPLC or GC.
 - Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent and purified by chromatography.
 - Protocol: Reduction of α -Diketones using Aldo-Keto Reductases
 - Substrate: The corresponding α -diketone (3-methyl-2,3-hexanedione) is used as the starting material.
 - Enzyme and Cofactor: An appropriate aldo-keto reductase (AKR) is used as the catalyst, with NADPH as the cofactor. A cofactor regeneration system (e.g., glucose-6-phosphate

and glucose-6-phosphate dehydrogenase) is often employed.[4]

- Reaction Conditions: The reaction is carried out in a buffered solution at a controlled pH and temperature.
- Product Analysis: The formation of the α -hydroxy ketone is monitored, and the product is isolated and purified. The stereoselectivity of the reduction can be determined using chiral chromatography.[4]

Diagram: General Synthesis of α -Hydroxy Ketones



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Caption: Synthetic routes to α -hydroxy ketones.

Biological Activity and Signaling Pathways

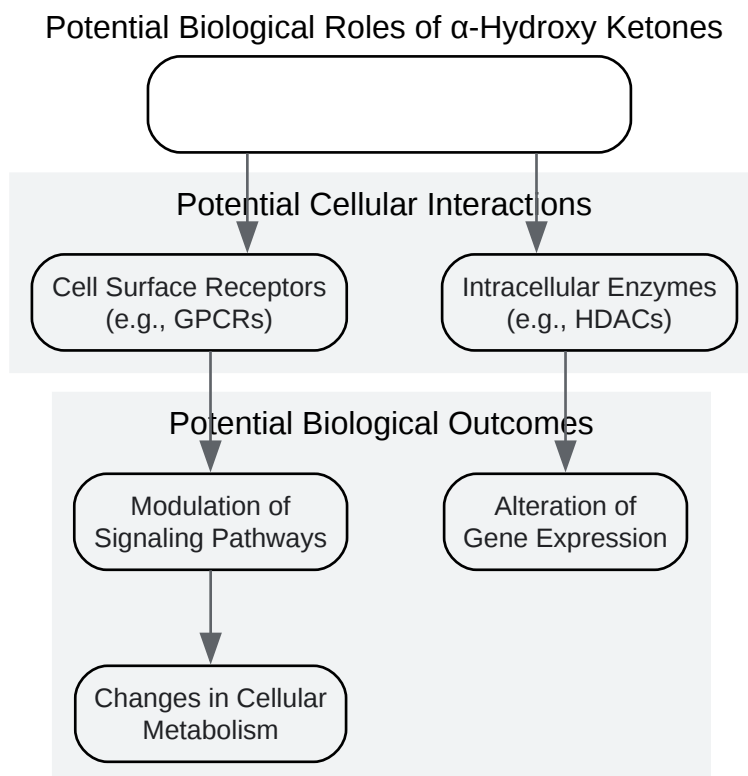
Specific studies on the biological activity and signaling pathways of 3-hydroxy-3-methyl-2-hexanone are not available in the current scientific literature. However, the α -hydroxy ketone

moiety is present in a wide range of biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

General Biological Importance of α -Hydroxy Ketones

- **Pharmaceutical Intermediates:** Chiral α -hydroxy ketones are crucial building blocks for the synthesis of various pharmaceuticals, including antidepressants, inhibitors of amyloid- β protein production (relevant to Alzheimer's disease), and antitumor antibiotics.^[4]
- **Natural Products:** The α -hydroxy ketone scaffold is found in numerous natural products with diverse biological activities.
- **Signaling Molecules:** While not directly demonstrated for 3-hydroxy-3-methyl-2-hexanone, other short-chain molecules with hydroxyl and keto groups, such as β -hydroxybutyrate, are known to act as signaling molecules. For instance, β -hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs) and an agonist for certain G-protein coupled receptors, influencing inflammation, and glucose and lipid metabolism.^{[5][6]} It is plausible that short-chain α -hydroxy ketones could also interact with cellular signaling pathways.

Diagram: Potential Biological Interactions of α -Hydroxy Ketones



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Caption: Hypothetical biological interactions of α -hydroxy ketones.

Analytical Methods

Detailed analytical data such as NMR and mass spectra for 3-hydroxy-3-methyl-2-hexanone are not readily available. However, data for isomeric compounds can provide an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 4-hydroxy-5-methyl-2-hexanone, a predicted ^1H NMR spectrum shows characteristic peaks for the different proton environments. For 3-hydroxy-3-methyl-2-hexanone, one would expect to see signals corresponding to the methyl group adjacent to the carbonyl, the methyl group on the tertiary carbon bearing the hydroxyl group, the ethyl group,

and the hydroxyl proton. The chemical shifts and splitting patterns would be key for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 3-hydroxy-3-methyl-2-hexanone, the molecular ion peak would be expected at m/z 130.1. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of water from the hydroxyl group.

Conclusion and Future Directions

3-hydroxy-3-methyl-2-hexanone is a tertiary α -hydroxy ketone with a confirmed chemical identity but limited characterization in the scientific literature. The established synthetic routes for α -hydroxy ketones provide a clear path for its preparation. The known biological importance of the α -hydroxy ketone functional group suggests that 3-hydroxy-3-methyl-2-hexanone may possess interesting and potentially useful pharmacological properties.

Future research should focus on:

- The development and optimization of a stereoselective synthesis for 3-hydroxy-3-methyl-2-hexanone.
- Comprehensive analytical characterization of the compound using NMR, MS, and IR spectroscopy.
- In vitro and in vivo studies to determine its biological activity, including potential antimicrobial, anti-inflammatory, or metabolic effects.
- Investigation of its mechanism of action and interaction with cellular signaling pathways.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this and other related α -hydroxy ketones.

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